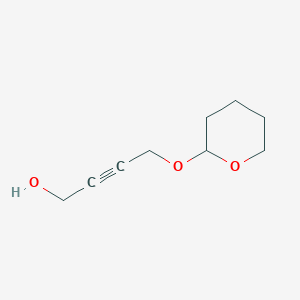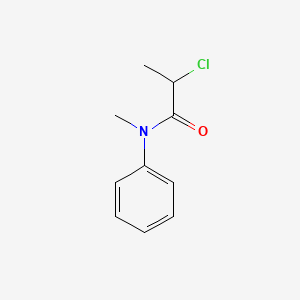
2-chloro-N-methyl-N-phenylpropanamide
概要
説明
2-chloro-N-methyl-N-phenylpropanamide is a chemical compound with the molecular formula C10H12ClNO . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C(Cl)C(NC1=CC=CC=C1)=O). The InChI code for this compound is 1S/C10H12ClNO/c1-8(11)10(13)12-9-6-4-3-5-7-9/h3-8H,1H3,(H,12,13) . Chemical Reactions Analysis
The reduction of 2-chloro-N-phenylpropanamide with LiAlH4 has been studied. The reaction yields two amines, N-propylaniline and the rearranged product N-isopropylaniline, in almost equal quantities . 2-Methyl-N-phenylaziridine is an intermediate in the reduction .Physical and Chemical Properties Analysis
The physical form of this compound is a powder . The molecular weight of this compound is 197.66 g/mol .科学的研究の応用
Chemical Reduction and Synthesis
- Reduction with Lithium Aluminium Hydride : The reduction of 2-chloro-N-phenylpropanamide with lithium aluminium hydride results in the formation of N-propylaniline and N-isopropylaniline, highlighting its potential in chemical synthesis processes (Vilhelmsen et al., 2008).
- Synthesis of Chiral Hexahydro-4-pyrimidinones and Oxazolidines : The compound shows reactivity against dihaloalkanes and aldehydes, leading to the chemoselective formation of hexahydro-4-pyrimidinones and oxazolidines, demonstrating its utility in the synthesis of complex organic compounds (Hajji et al., 2002).
Biological and Pharmacological Research
- Inhibition of NF-kappaB and AP-1 Gene Expression : Research on derivatives of 2-chloro-N-methyl-N-phenylpropanamide shows significant inhibition of NF-kappaB and AP-1 transcription factors, indicating its potential in gene expression studies and therapeutic applications (Palanki et al., 2000).
Crystallography and Material Science
- Polymorphism and Phase Transformations : Studies on 2,6-disubstituted-N-phenylformamides, including this compound, have revealed insights into polymorphism and phase transformations, contributing to material science and crystallography (Omondi et al., 2005).
Analytical Chemistry
- Spectroscopic Analysis : The compound is used in studies involving spectral analysis, aiding in understanding the structural and electronic properties of complex molecules (Demir et al., 2016).
Antimicrobial Activity Studies
- Evaluation of Antimicrobial Activity : Research on 2-chloro(bromo)-(2-methyl)-3-arylpropanamides, which are structurally related to this compound, has explored their antimicrobial properties, contributing to the development of new antimicrobial agents (Grishchuk et al., 2013).
Safety and Hazards
The safety information for 2-chloro-N-methyl-N-phenylpropanamide indicates that it is classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, and Skin Irritant 2 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H410 (Very toxic to aquatic life with long-lasting effects) .
作用機序
Mode of Action
The mode of action of 2-chloro-N-methyl-N-phenylpropanamide involves a reduction process . In this process, the compound is reduced with lithium aluminium hydride (LiAlH4), resulting in the formation of two amines, N-propylaniline and the rearranged product N-isopropylaniline . This reduction process indicates that Lewis acid catalysis (by aluminium chlorohydrides) facilitates the reduction of the aziridine .
Biochemical Pathways
The compound’s reduction process suggests it may influence pathways involving amines and aziridines .
Result of Action
The reduction of this compound results in the formation of two amines, N-propylaniline and the rearranged product N-isopropylaniline . These amines are formed in almost equal quantities . The reduction process also furnishes 2-phenylamino-1-propanol as a by-product .
Action Environment
The reduction process suggests that the presence of lewis acids (such as aluminium chlorohydrides) can facilitate the reduction of the aziridine and increase the relative yield of the propylamine product .
生化学分析
Biochemical Properties
2-chloro-N-methyl-N-phenylpropanamide plays a significant role in biochemical reactions, particularly in the reduction processes. It interacts with enzymes such as lithium aluminium hydride, which facilitates its reduction to produce amines like N-propylaniline and N-isopropylaniline . The compound also forms intermediates like 2-methyl-N-phenylaziridine during these reactions
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways and gene expression, leading to changes in cellular metabolism. The compound’s impact on cells includes alterations in enzyme activity and protein interactions, which can result in significant changes in cell function . These effects make it a valuable tool for studying cellular mechanisms and developing new therapeutic strategies.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. These binding interactions result in changes in gene expression and cellular function, providing insights into the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can maintain its activity over extended periods, making it suitable for long-term biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions are essential for understanding the compound’s therapeutic potential and optimizing its delivery.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are critical for understanding the compound’s mechanism of action and developing targeted therapies.
特性
IUPAC Name |
2-chloro-N-methyl-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-8(11)10(13)12(2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJABDKFGVGBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30314268 | |
| Record name | 2-Chloro-N-methyl-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64754-68-3 | |
| Record name | NSC281773 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N-methyl-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


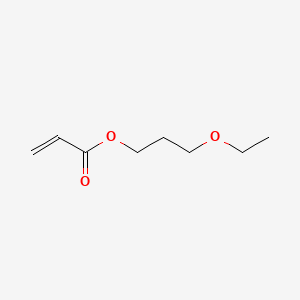
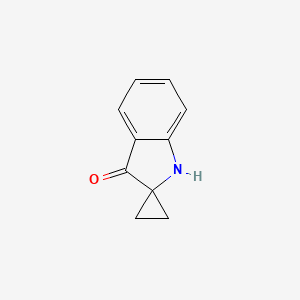
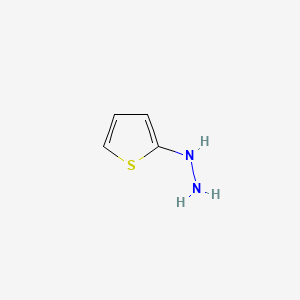

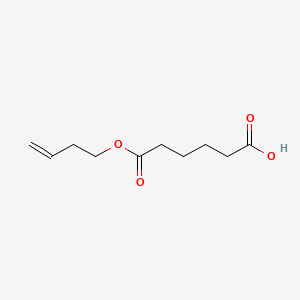
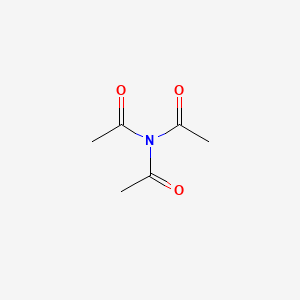
![(R)-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine](/img/structure/B3055355.png)


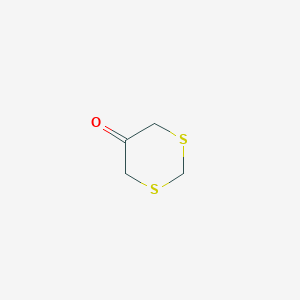
![4-[[(1-Methylheptyl)oxy]carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B3055366.png)
